molecular formula C8H5Br2FO2 B13720200 3'-Bromo-2'-fluoro-6'-hydroxyphenacyl bromide

3'-Bromo-2'-fluoro-6'-hydroxyphenacyl bromide

Cat. No.: B13720200
M. Wt: 311.93 g/mol
InChI Key: RYWQHIRVMQCEHU-UHFFFAOYSA-N
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Description

3’-Bromo-2’-fluoro-6’-hydroxyphenacyl bromide is an organic compound that belongs to the class of phenacyl bromides These compounds are characterized by the presence of a bromine atom attached to the phenacyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-2’-fluoro-6’-hydroxyphenacyl bromide typically involves the bromination of a precursor compound. One common method is the bromination of 2’-fluoro-6’-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-2’-fluoro-6’-hydroxyphenacyl bromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted phenacyl derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

3’-Bromo-2’-fluoro-6’-hydroxyphenacyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-fluoro-6’-hydroxyphenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new chemical bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Phenacyl Bromide: Similar structure but lacks the fluorine and hydroxyl substituents.

    2-Bromo-5-fluoro-2-hydroxyacetophenone: Similar structure with different substitution pattern.

    3-Bromo-2-fluoro-6-picoline: Contains a pyridine ring instead of a phenyl ring.

Uniqueness

3’-Bromo-2’-fluoro-6’-hydroxyphenacyl bromide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. The hydroxyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H5Br2FO2

Molecular Weight

311.93 g/mol

IUPAC Name

2-bromo-1-(3-bromo-2-fluoro-6-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H5Br2FO2/c9-3-6(13)7-5(12)2-1-4(10)8(7)11/h1-2,12H,3H2

InChI Key

RYWQHIRVMQCEHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)CBr)F)Br

Origin of Product

United States

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